An In-depth Technical Guide to N-Boc-Cyclopropylamine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to N-Boc-Cyclopropylamine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-cyclopropylamine, also known as tert-butyl N-cyclopropylcarbamate, is a versatile synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold, combined with the readily removable tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of complex molecular architectures with desirable pharmacological properties. The cyclopropylamine moiety is a recognized pharmacophore, imparting unique conformational constraints and metabolic stability to drug candidates. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-Boc-cyclopropylamine.
Chemical Properties and Structure
N-Boc-cyclopropylamine is a white to off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Number | 132844-48-5 | |
| IUPAC Name | tert-butyl N-cyclopropylcarbamate | |
| Melting Point | 54-55 °C | |
| Boiling Point | 228.6 °C at 760 mmHg | |
| Density | 1.01 g/cm³ | |
| SMILES | CC(C)(C)OC(=O)NC1CC1 | [1] |
| InChI | InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) |
Structural Diagram
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of N-Boc-cyclopropylamine. Below are the expected spectral data based on its structure.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.9 (br s, 1H, NH), ~2.4 (m, 1H, CH-cyclopropyl), 1.44 (s, 9H, C(CH₃)₃), ~0.7 (m, 2H, CH₂-cyclopropyl), ~0.4 (m, 2H, CH₂-cyclopropyl) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~156.0 (C=O), ~79.0 (C(CH₃)₃), ~31.0 (CH-cyclopropyl), 28.4 (C(CH₃)₃), ~7.0 (CH₂-cyclopropyl) |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, urethane), ~1520 (N-H bend), ~1170 (C-O stretch) |
| Mass Spec (EI) | m/z: 157 (M⁺), 101 (M - C₄H₈), 57 (C₄H₉⁺, base peak) |
Experimental Protocols
Synthesis of N-Boc-Cyclopropylamine
A common and efficient method for the synthesis of N-Boc-cyclopropylamine is the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
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Cyclopropylamine
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) in dichloromethane (DCM).
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Add triethylamine (1.1 eq) to the solution.
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In a separate container, dissolve di-tert-butyl dicarbonate (1.05 eq) in DCM.
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Add the Boc₂O solution dropwise to the cyclopropylamine solution at 0 °C with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure N-Boc-cyclopropylamine.
Applications in Drug Development
The cyclopropylamine moiety is a key structural feature in a number of biologically active molecules. The Boc-protected form, N-Boc-cyclopropylamine, serves as a crucial intermediate in the synthesis of these complex targets, allowing for the introduction of the cyclopropylamine group in a controlled manner.
Role as an Enzyme Inhibitor Building Block
Cyclopropylamines are known to act as mechanism-based inhibitors of certain enzymes, particularly those containing a flavin adenine dinucleotide (FAD) cofactor. The strained cyclopropyl ring can undergo ring-opening upon oxidation by the enzyme, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.
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Monoamine Oxidase (MAO) Inhibitors: The cyclopropylamine scaffold is present in classic MAO inhibitors like tranylcypromine. N-Boc-cyclopropylamine is a valuable starting material for the synthesis of novel and more selective MAO inhibitors for the treatment of depression and neurodegenerative diseases.[2]
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Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is an FAD-dependent enzyme involved in epigenetic regulation and is a target for cancer therapy. Cyclopropylamine-containing molecules can act as irreversible inhibitors of LSD1. N-Boc-cyclopropylamine provides a convenient entry point for the synthesis of these inhibitors.
